5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
The compound “(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid” has a molecular weight of 172.21 and is a solid at room temperature . Another related compound, “4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol”, has a molecular formula of C11H12N2OS .
Molecular Structure Analysis
The compound “(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate” has a molecular formula of C6H10N4S2 and a molecular weight of 202.3 g/mol .Physical And Chemical Properties Analysis
“(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid” is a solid at room temperature . The compound “(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl carbamimidothioate” has a molecular weight of 202.3 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, including compounds structurally related to the queried chemical, has been a subject of interest. These efforts aim to explore their antimicrobial and cytotoxic properties. Notably, the synthesis process often involves reactions with primary amines or through cyclization of thiocarbohydrazide and acetic acid, highlighting the compound's versatility in forming structurally diverse derivatives with potential biological activities (Bektaş et al., 2007); (Mavrova et al., 2009).
Antimicrobial and Cytotoxic Activities
Research has demonstrated that derivatives of 1,2,4-triazole, including those similar to the mentioned compound, possess significant antimicrobial and cytotoxic activities. These compounds have been evaluated against a range of microorganisms, showing good to moderate activity, and against thymocytes, displaying high cytotoxicity. This suggests potential applications in developing new antimicrobial agents or cancer therapeutics (Nikpour & Motamedi, 2015); (Dave et al., 2007).
Crystal Structure and Molecular Interactions
The investigation into the crystal structures of derivatives of 1,2,4-triazole, such as the compound , reveals insights into their molecular interactions, stability, and potential for forming supramolecular structures. These studies are crucial for understanding the compound's physicochemical properties and for designing derivatives with enhanced biological activities or specific pharmacological properties (Karayel et al., 2015).
Mechanism of Action
properties
IUPAC Name |
3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S2/c1-3-4(14-6(8)9-3)5-10-11-7(13)12(5)2/h1-2H3,(H2,8,9)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTCQKPQQFKAHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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